Ketorolac tromethamine, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

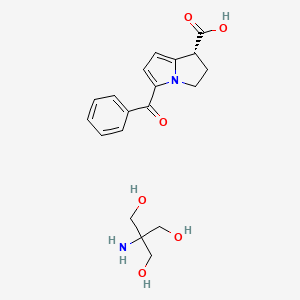

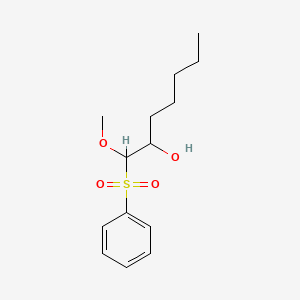

Ketorolac tromethamine, ®- is a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic properties. It is commonly used to manage moderate to severe pain, particularly post-operative pain. Unlike other NSAIDs, ketorolac tromethamine, ®- is often preferred for its opioid-sparing effects, making it a valuable option in pain management without the risk of dependence .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ketorolac tromethamine, ®- involves several steps. One method starts with the reaction of 2,5-dimethoxy tetrahydrofuran with 2-(2-aminoethyl) diethyl malonate to form an intermediate. This intermediate is then further processed to yield ketorolac tromethamine . Another method involves the use of 5-benzoyl-2,3-dihydro-1H-dilazine-1 and 1-diethyl azodicarboxylate as starting materials. These compounds undergo alkaline hydrolysis and acidification in the presence of reducers to form ketorolac tromethamine .

Industrial Production Methods: Industrial production of ketorolac tromethamine, ®- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with the final product undergoing rigorous quality control to ensure it meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Ketorolac tromethamine, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ketorolac tromethamine, ®- include sodium hydroxide for hydrolysis, hydrochloric acid for acidification, and various organic solvents for extraction and purification .

Major Products Formed: The major products formed from the reactions of ketorolac tromethamine, ®- include its metabolites, which are primarily excreted via the kidneys. The S-enantiomer is cleared faster than the R-enantiomer, with half-lives of approximately 2.5 and 5 hours, respectively .

Aplicaciones Científicas De Investigación

Ketorolac tromethamine, ®- has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is extensively researched for its analgesic, anti-inflammatory, and antipyretic effects. It is used in various formulations, including oral tablets, injectables, nasal sprays, and ophthalmic solutions . Additionally, ketorolac tromethamine, ®- is being explored for its potential in novel drug delivery systems to enhance patient compliance and reduce gastrointestinal side effects .

Mecanismo De Acción

The primary mechanism of action of ketorolac tromethamine, ®- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever . By blocking these pathways, ketorolac tromethamine, ®- effectively reduces pain and inflammation.

Comparación Con Compuestos Similares

Ketorolac tromethamine, ®- is often compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share similar mechanisms of action, ketorolac tromethamine, ®- is unique in its potency and efficacy in managing acute pain. It is particularly noted for its opioid-sparing effects, making it a preferred choice in post-operative pain management . Other similar compounds include indomethacin and piroxicam, which also inhibit COX enzymes but differ in their pharmacokinetics and side effect profiles .

Conclusion

Ketorolac tromethamine, ®- is a powerful NSAID with significant applications in pain management and scientific research. Its unique properties and mechanisms of action make it a valuable compound in both clinical and research settings.

Propiedades

Número CAS |

180863-79-0 |

|---|---|

Fórmula molecular |

C19H24N2O6 |

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

InChI |

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m1./s1 |

Clave InChI |

BWHLPLXXIDYSNW-RFVHGSKJSA-N |

SMILES isomérico |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O.C(C(CO)(CO)N)O |

SMILES canónico |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)

![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)

![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)

![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)

![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)